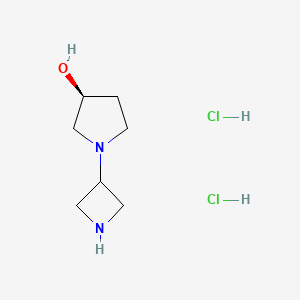
Acetic acid, (carboxymethoxy)-, 1-(phenylmethyl) ester
説明
“Acetic acid, (carboxymethoxy)-, 1-(phenylmethyl) ester” is a chemical compound with the molecular formula C11H12O5 . It is also known by other names such as 2-(2-oxo-2-phenylmethoxyethoxy)acetic acid .
Molecular Structure Analysis
The molecular structure of this compound consists of an acetic acid moiety, a carboxymethoxy group, and a phenylmethyl (benzyl) group . The exact 3D conformation can vary due to the rotation around single bonds in the molecule.Physical And Chemical Properties Analysis
This compound has a molecular weight of 224.21 g/mol . It has 1 hydrogen bond donor count and 5 hydrogen bond acceptor count . It has a rotatable bond count of 7 . The exact mass and the monoisotopic mass is 224.06847348 g/mol . The topological polar surface area is 72.8 Ų . It has a heavy atom count of 16 .科学的研究の応用
Biotechnological Applications
Acetic acid derivatives, including esters, are crucial in biotechnological applications for producing valuable chemicals. Lactic acid, a related compound, serves as a feedstock for synthesizing a variety of chemicals such as pyruvic acid, acrylic acid, 1,2-propanediol, and lactate ester via chemical and biotechnological routes. These compounds have significant potential in green chemistry, suggesting that acetic acid esters could also play a role in sustainable chemical production processes (Gao, Ma, & Xu, 2011).
Environmental and Corrosion Studies
The impact of acetic acid vapors, including its esters, on materials like copper highlights the importance of understanding and mitigating the corrosive effects of these compounds. This knowledge is crucial in preserving infrastructures and artifacts, suggesting a research avenue for the effects of various acetic acid esters on different materials (Bastidas & La Iglesia, 2007).
Separation Processes
The role of acetic acid and its esters in separation processes, such as the extraction of carboxylic acids from aqueous solutions using organic solvents and supercritical fluids, is a significant area of research. This has implications for industrial processes, where efficient and environmentally friendly separation techniques are needed (Djas & Henczka, 2018).
Pharmaceutical and Polymer Research
Acetic acid esters are employed in pharmaceutical research and polymer technologies, particularly in the development of biodegradable polymers and drug delivery systems. For instance, Carboxymethyl cellulose acetate butyrate (CMCAB), synthesized from acetic and butyric anhydrides, finds applications in coating technologies and pharmaceutical formulations, indicating potential applications for related acetic acid esters (El-Sakhawy, Kamel, Salama, & Sarhan, 2014).
Food Industry and Fermentation
In the food industry, acetic acid bacteria (AAB) utilize acetic acid and its derivatives in the fermentation process to produce vinegar and other fermented beverages. Understanding the physiology of AAB and their role in producing acetic acid from ethanol oxidation is essential for optimizing fermentation processes and developing new fermented products (Lynch, Zannini, Wilkinson, Daenen, & Arendt, 2019).
特性
IUPAC Name |
2-(2-oxo-2-phenylmethoxyethoxy)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c12-10(13)7-15-8-11(14)16-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLIIGBRGWUCEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)COCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10570229 | |
| Record name | [2-(Benzyloxy)-2-oxoethoxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10570229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
154741-21-6 | |
| Record name | [2-(Benzyloxy)-2-oxoethoxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10570229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-Propanone, 1-[4-(1H-pyrazol-1-yl)phenyl]-](/img/structure/B3047995.png)





![(S)-4-(10-Hydroxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamido)butanoic acid](/img/structure/B3048007.png)